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Cat. No.: B1235914 Get Quote

An In-depth Technical Guide on the Physical and Chemical Properties of (+)-Eseroline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical

properties of (+)-Eseroline. It is designed to be a valuable resource for researchers, scientists,

and professionals involved in drug development and related fields. This document summarizes

available data, outlines detailed experimental methodologies, and presents visual

representations of key biological pathways associated with (+)-Eseroline.

Introduction
(+)-Eseroline is a pyrroloindole alkaloid and a significant metabolite of the acetylcholinesterase

inhibitor physostigmine.[1][2][3] Unlike its parent compound, (+)-Eseroline exhibits weak and

reversible acetylcholinesterase inhibition.[3] Its primary pharmacological significance lies in its

action as a potent opioid agonist, with effects mediated through the µ-opioid receptor.[2][4] This

activity confers upon it notable analgesic properties.[4] However, its therapeutic potential is

curtailed by significant side effects, including respiratory depression and neurotoxicity.[2]

Research has indicated that eseroline induces neuronal cell death through a mechanism

involving the depletion of cellular ATP.[1][5]
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A summary of the available quantitative data for (+)-Eseroline is presented in Table 1. It is

important to note that specific experimental values for several key physical properties, such as

melting point, boiling point, and pKa, are not readily available in the reviewed scientific

literature.

Table 1: Summary of Physical and Chemical Properties of (+)-Eseroline

Property Value Source(s)

IUPAC Name

(3aR,8aS)-1,3a,8-Trimethyl-

1,2,3,3a,8,8a-

hexahydropyrrolo[2,3-b]indol-

5-ol

Molecular Formula C₁₃H₁₈N₂O [2][6]

Molar Mass 218.300 g·mol⁻¹ [2]

Melting Point Data not available

Boiling Point Data not available

pKa Data not available

Solubility Data not available

Appearance Data not available

Spectroscopic Data
Detailed experimental spectroscopic data for (+)-Eseroline, including ¹H NMR, ¹³C NMR, and

IR spectra, were not found in the conducted literature search. While mass spectrometry data

(MS-MS and LC-MS) is available on public databases like PubChem, providing fragmentation

patterns, the core NMR and IR characterization data remains elusive.[6]

Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the

characterization of (+)-Eseroline. These protocols are based on established methods for

alkaloids and organic compounds and can be adapted for specific laboratory conditions.
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Determination of Melting Point
This protocol describes the determination of the melting point of a solid organic compound like

(+)-Eseroline using a capillary melting point apparatus.

Materials:

Melting point apparatus

Capillary tubes (sealed at one end)

(+)-Eseroline sample (finely powdered)

Mortar and pestle (if sample is not powdered)

Spatula

Procedure:

Sample Preparation: Ensure the (+)-Eseroline sample is completely dry and finely

powdered. If necessary, gently grind the sample to a fine powder using a mortar and pestle.

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to

pack a small amount of the compound into the tube. The packed sample should be

approximately 2-3 mm in height.

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point

apparatus.

Rapid Heating (optional): If the approximate melting point is unknown, perform a rapid

heating run to get a rough estimate. Heat the sample at a rate of 10-20 °C per minute and

note the temperature at which it melts.

Accurate Determination: For an accurate measurement, start with a new sample and heat

rapidly to about 20 °C below the estimated melting point. Then, decrease the heating rate to

1-2 °C per minute.
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Observation and Recording: Carefully observe the sample through the magnifying lens.

Record the temperature at which the first drop of liquid appears (the onset of melting) and

the temperature at which the entire solid has turned into a clear liquid (the completion of

melting). This range is the melting point of the compound.

Replicate Measurements: Perform at least two more measurements with fresh samples to

ensure the reproducibility of the result.

Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the acid dissociation constant (pKa) of an alkaloid

like (+)-Eseroline using potentiometric titration.

Materials:

pH meter with a combination pH electrode

Magnetic stirrer and stir bar

Burette (10 mL or 25 mL)

Beaker (100 mL)

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

(+)-Eseroline sample

Deionized water

Methanol or another suitable co-solvent (if the sample is not readily soluble in water)

Procedure:

Sample Preparation: Accurately weigh a known amount of (+)-Eseroline and dissolve it in a

known volume of deionized water. If solubility is an issue, a co-solvent like methanol can be

used, but the pKa value will be an apparent pKa (pKaapp) for that specific solvent system.
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Titration Setup: Place the beaker containing the sample solution on the magnetic stirrer and

add a stir bar. Immerse the pH electrode in the solution, ensuring the bulb is fully covered but

not in the path of the stir bar.

Initial pH: Record the initial pH of the solution.

Titration: Begin the titration by adding small, precise increments of the standardized HCl or

NaOH solution from the burette. Since (+)-Eseroline is a basic alkaloid, titration would

typically be performed with a standardized acid.

Data Collection: After each addition of titrant, allow the pH reading to stabilize and record the

pH and the total volume of titrant added. Add smaller increments of titrant near the

equivalence point where the pH changes most rapidly.

Data Analysis:

Plot a titration curve of pH (y-axis) versus the volume of titrant added (x-axis).

Determine the equivalence point, which is the point of steepest inflection on the curve.

This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or second

derivative (Δ²pH/ΔV²) of the titration curve.

The pKa is the pH at the half-equivalence point. At this point, the concentrations of the

protonated and unprotonated forms of the analyte are equal.

Determination of Solubility
This protocol describes a standard shake-flask method to determine the solubility of (+)-
Eseroline in various solvents.

Materials:

Scintillation vials or sealed flasks

Orbital shaker or wrist-action shaker in a temperature-controlled environment

Analytical balance
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Syringe filters (e.g., 0.45 µm PTFE)

HPLC or UV-Vis spectrophotometer for concentration analysis

(+)-Eseroline sample

Various solvents (e.g., water, ethanol, methanol, DMSO, chloroform)

Procedure:

Sample Preparation: Add an excess amount of solid (+)-Eseroline to a series of vials, each

containing a known volume of a different solvent. The presence of undissolved solid at the

end of the experiment is crucial to ensure saturation.

Equilibration: Tightly seal the vials and place them on the shaker in a temperature-controlled

environment (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to

ensure equilibrium is reached.

Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed for

a short period to let the excess solid settle. Carefully withdraw a known volume of the

supernatant using a syringe and immediately filter it through a syringe filter into a clean vial

to remove any undissolved solid.

Dilution and Analysis: Dilute the filtered solution with a suitable solvent to a concentration

within the linear range of the analytical method (e.g., HPLC or UV-Vis).

Concentration Determination: Analyze the diluted solution to determine the concentration of

(+)-Eseroline.

Solubility Calculation: Calculate the solubility of (+)-Eseroline in the original solvent, taking

into account the dilution factor. The solubility is typically expressed in units such as mg/mL or

g/100 mL.

Signaling Pathways and Visualizations
(+)-Eseroline exerts its primary biological effects through its interaction with the µ-opioid

receptor and by inducing neuronal cell death via ATP depletion.
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µ-Opioid Receptor Signaling Pathway
As a µ-opioid receptor agonist, (+)-Eseroline mimics the action of endogenous opioids like

endorphins.[7][8] The binding of (+)-Eseroline to the µ-opioid receptor, a G-protein coupled

receptor (GPCR), initiates a signaling cascade. This activation leads to the inhibition of adenylyl

cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[8] This

signaling pathway ultimately results in the modulation of ion channel activity, leading to

neuronal hyperpolarization and reduced neuronal excitability, which is the basis for its

analgesic effects.[9] The receptor's activity is terminated by phosphorylation by G-protein-

coupled receptor kinases (GRKs) and subsequent binding of β-arrestin, which leads to receptor

internalization.[9]
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Eseroline-Induced Neuronal ATP Depletion
Studies have shown that eseroline induces neuronal cell death, and this toxicity is associated

with a significant loss of cellular ATP.[1][5] The precise molecular mechanism by which (+)-
Eseroline leads to ATP depletion is not fully elucidated in the available literature. However, it is

proposed that this energy depletion is a key event preceding cell death. The process involves a

time- and dose-dependent leakage of lactate dehydrogenase (LDH) and release of adenine
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nucleotides from neuronal cells.[1] The loss of ATP likely disrupts essential cellular functions,

leading to a cascade of events culminating in neuronal demise.
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Conclusion
(+)-Eseroline is a pharmacologically active metabolite of physostigmine with a distinct profile

as a µ-opioid receptor agonist. While its basic chemical identity is established, this technical

guide highlights a significant gap in the publicly available experimental data regarding its

specific physical constants and comprehensive spectroscopic characterization. The provided
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experimental protocols offer a framework for researchers to determine these missing values.

The visualization of its primary signaling pathway and proposed mechanism of neurotoxicity

provides a foundation for further investigation into its biological effects. Future research should

focus on the full experimental characterization of (+)-Eseroline to better understand its

structure-activity relationship and toxicological profile, which is essential for any potential

therapeutic development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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